molecular formula C11H15NS B3024959 2-(Cyclopentylthio)aniline CAS No. 77053-22-6

2-(Cyclopentylthio)aniline

Cat. No.: B3024959
CAS No.: 77053-22-6
M. Wt: 193.31 g/mol
InChI Key: BLPGHIAZWJCNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)aniline is a biochemical compound used for proteomics research . It belongs to the class of thioanilines, which contain a sulfur atom in place of a carbon atom of the aniline ring. The molecular formula of this compound is C11H15NS and it has a molecular weight of 193.31 g/mol .

Scientific Research Applications

  • Synthesis Techniques and Chemical Transformations:

    • A novel reaction sequence between 2-furylcarbinols, anilines, and α-haloamides has been developed to afford highly functionalized cyclopenta[b]piperazinones, showcasing a unique transformation through an aza-Piancatelli cyclization/azaoxyallyl cation trapping process (Balde et al., 2018).
    • The synthesis of 2-cyano and 2-ester anilines has been achieved through a copper(II) catalyzed reductive amination via hydrosilylation process, highlighting their potential application in the development of near-ultraviolet optical devices (Huang et al., 2022).
  • Biological and Environmental Insights:

    • Heterocyclic polyaromatic compounds, including aniline derivatives, have been identified as major cytochrome P4501A (CYP1A)-inducing compounds in contaminated sediment, pointing to their significant environmental and biological relevance (Brack & Schirmer, 2003).
    • The photodynamic activities of porphyrin derivatives complexed with cyclodextrin, including aniline-substituted derivatives, have shown promising results in cancer cell treatment under specific illumination, marking a significant advancement in photodynamic therapy (PDT) applications (Ikeda et al., 2017).
  • Advanced Material and Industrial Applications:

    • The study of ortho-substituted anilines, including 2-substituted anilines, for copper corrosion inhibition in acidic solutions has revealed a correlation between molecular structure and inhibition efficiencies, providing insights for industrial applications in material preservation (Khaled & Hackerman, 2004).
    • The cycloacylation of aniline derivatives to 4-quinolones using Eaton's reagent has been developed as a high-yielding and mild methodology, applicable to a wide variety of functionalized anilines for the synthesis of various heterocycles and bis-quinolones (Zewge et al., 2007).

Properties

IUPAC Name

2-cyclopentylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPGHIAZWJCNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopentylthio)aniline
Reactant of Route 2
Reactant of Route 2
2-(Cyclopentylthio)aniline
Reactant of Route 3
Reactant of Route 3
2-(Cyclopentylthio)aniline
Reactant of Route 4
Reactant of Route 4
2-(Cyclopentylthio)aniline
Reactant of Route 5
Reactant of Route 5
2-(Cyclopentylthio)aniline
Reactant of Route 6
Reactant of Route 6
2-(Cyclopentylthio)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.